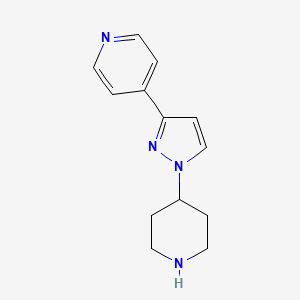

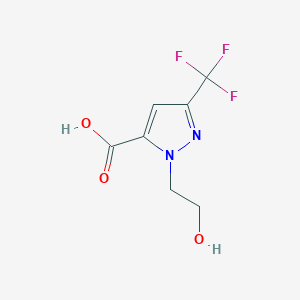

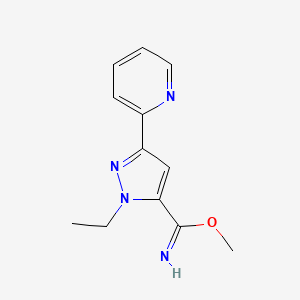

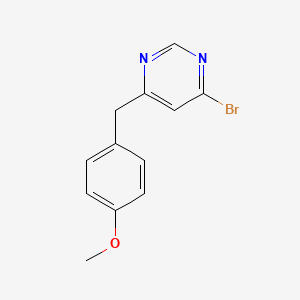

4-Bromo-6-(4-methoxybenzyl)pyrimidine

概要

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines and ketones . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .科学的研究の応用

Antiviral Activity

Compounds derived from pyrimidines, including those related to 4-Bromo-6-(4-methoxybenzyl)pyrimidine, have been synthesized and evaluated for their antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and shown to inhibit retrovirus replication in cell culture, indicating potential utility in antiretroviral therapy (Hocková et al., 2003).

Antitumor Activity

Several studies have focused on the synthesis of pyrimidine derivatives with antitumor properties. For instance, compounds synthesized from reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been explored for their antitumor properties, demonstrating potential as anticancer agents (Grigoryan et al., 2008). Additionally, hetero annulated carbazoles, including pyrimido derivatives, have shown enviable selective growth inhibition on specific cancer cell lines, suggesting a pathway for novel antitumor agents (Murali et al., 2017).

Antimycobacterial Activity

The synthesis of imidazole derivatives mimicking the structure of potent antimycobacterial pyrimidines has been investigated, with some compounds exhibiting in vitro antimycobacterial activity. This research indicates potential applications in treating mycobacterial infections (Miranda & Gundersen, 2009).

DNA Repair and Photolyase Activity

Research into DNA repair mechanisms has identified enzymes that specifically target and repair pyrimidine dimers in DNA, such as those that might incorporate brominated pyrimidine derivatives. These studies contribute to our understanding of cellular responses to UV damage and the potential for enhancing DNA repair capabilities (Kim et al., 1994).

Fluorescence Labeling and High-Performance Liquid Chromatography (HPLC)

The development of novel fluorescence labeling techniques using brominated pyrimidine derivatives for HPLC analysis exemplifies the utility of these compounds in biochemical assays and analytical chemistry. These methods offer enhanced sensitivity and specificity for detecting nucleic acids and their modifications (Iwamoto et al., 1984).

作用機序

Target of Action

Mode of Action

It’s worth noting that pyrimidine derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of complex organic molecules .

Result of Action

As a pyrimidine derivative, it may contribute to the formation of complex organic molecules through Suzuki–Miyaura cross-coupling reactions .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which pyrimidine derivatives like 4-bromo-6-(4-methoxybenzyl)pyrimidine may be used, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBEVNZZRAUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。